2-(4-Cyanophenyl)ethanesulfonyl chloride
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Overview
Description
“2-(4-Cyanophenyl)ethanesulfonyl chloride” is a chemical compound with the molecular formula C9H8ClNO4S2 . It is also known as “(4-cyanophenyl)methanesulfonyl chloride” and has a molecular weight of 215.66 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringClS(=O)(=O)Cc1ccc(cc1)C#N
. This indicates that the molecule contains a sulfonyl chloride group attached to a cyanophenyl group.
Scientific Research Applications
Synthesis and Chemical Transformations
2-(4-Cyanophenyl)ethanesulfonyl chloride is a chemical compound that can be utilized in various chemical syntheses and transformations. For instance, similar sulfonyl chlorides have been employed in the synthesis of heterocyclic systems and in reactions that involve the rearrangement or desulfonylation under thermal conditions. These processes highlight the reactivity and utility of sulfonyl chloride derivatives in constructing complex molecular architectures (King & Khemani, 1985; Allared et al., 2001).
Application in Material Science
Compounds similar to this compound have been investigated for their potential applications in material science, particularly in the synthesis of functional materials. The synthesis of novel surfactants, for example, demonstrates the versatility of sulfonyl chloride derivatives in creating compounds with unique properties, which can be valuable in various industrial and research applications (Xing Ya-cheng, 2008).
Pharmaceutical and Biological Research
In the realm of pharmaceutical and biological research, derivatives of sulfonyl chlorides, similar to this compound, have been explored for their antibacterial properties and potential as therapeutic agents. The synthesis of benzenesulfonamides and their evaluation against bacterial strains exemplify the application of these compounds in developing new antibacterial agents (Abbasi et al., 2019).
Catalysis and Organic Synthesis
The utility of sulfonyl chloride derivatives extends to catalysis and organic synthesis, where they have been used as intermediates in cross-coupling reactions and in the preparation of amine derivatives. Such applications underscore the importance of these compounds in facilitating the formation of complex organic molecules, which are crucial in the synthesis of pharmaceuticals and other organic compounds (Dubbaka & Vogel, 2003; Anjanappa et al., 2008).
Mechanism of Action
Target of Action
It is known to be used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
As a sulfonyl chloride compound, it is likely to be reactive and may interact with various organic compounds in synthesis reactions .
Biochemical Pathways
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that it may play a role in the formation of carbon-carbon bonds in organic compounds.
Result of Action
As a reagent used in organic synthesis , its effects would likely be dependent on the specific reactions it is involved in and the compounds it is interacting with.
Action Environment
As a sulfonyl chloride compound, it is likely to be sensitive to moisture . Therefore, it is typically handled and stored in an inert atmosphere to maintain its reactivity and stability .
Safety and Hazards
The safety data sheet for a similar compound, ethanesulfonyl chloride, indicates that it is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic if inhaled . It may cause respiratory irritation . These hazards may also apply to “2-(4-Cyanophenyl)ethanesulfonyl chloride”, but specific safety data for this compound is not available.
properties
IUPAC Name |
2-(4-cyanophenyl)ethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c10-14(12,13)6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGFWDUDKRTJFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2109489-12-3 |
Source
|
Record name | 2-(4-cyanophenyl)ethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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